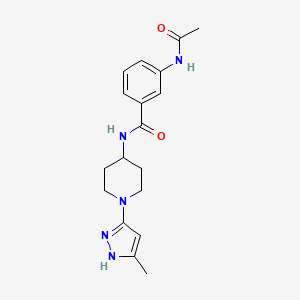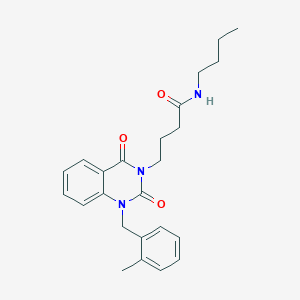
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide involves the inhibition of this compound, an enzyme that is involved in DNA repair. This compound is activated in response to DNA damage and plays a critical role in repairing single-strand breaks in DNA. Inhibition of this compound leads to the accumulation of DNA damage, which can be lethal to cancer cells, especially those with defects in the DNA repair pathway.
Biochemical and Physiological Effects
The inhibition of this compound by this compound has been found to have several biochemical and physiological effects. It leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, it can enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. However, the inhibition of this compound can also lead to the development of resistance to chemotherapy and radiotherapy in some cases.
Vorteile Und Einschränkungen Für Laborexperimente
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in DNA repair and cancer biology. Additionally, it has been extensively studied in preclinical and clinical trials, providing a wealth of data on its pharmacokinetics, pharmacodynamics, and safety profile. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research include the development of new 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide inhibitors, the identification of biomarkers for response prediction, and the combination of this compound inhibitors with other targeted therapies.
Synthesemethoden
The synthesis of 3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been described in the literature. It involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(aminomethyl)piperidine, followed by acetylation of the resulting amine with acetic anhydride. The benzamide group is then introduced through the reaction of the resulting amine with 3-(bromomethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-acetamido-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide has been extensively studied for its potential as an anticancer agent. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. The compound has been shown to enhance the effectiveness of chemotherapy and radiotherapy by inhibiting the repair of DNA damage caused by these treatments. Additionally, it has been found to have a synergistic effect with other this compound inhibitors, leading to increased anticancer activity.
Eigenschaften
IUPAC Name |
3-acetamido-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12-10-17(22-21-12)23-8-6-15(7-9-23)20-18(25)14-4-3-5-16(11-14)19-13(2)24/h3-5,10-11,15H,6-9H2,1-2H3,(H,19,24)(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQVMPKQQXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![Methyl 4-[2-amino-3-cyano-6-(3-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2625080.png)



![3-[[4-[4-[(2-Carbamoyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2625089.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2625091.png)

![(Z)-methyl 2-(6-((4-methylbenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2625093.png)
![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)
